2-Amidinothiophene hydrochloride

概要

説明

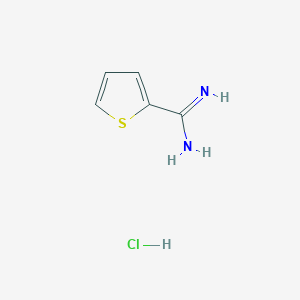

2-Amidinothiophene hydrochloride, also known as thiophene-2-carboximidamide hydrochloride, is a synthetic compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom.

準備方法

The synthesis of 2-amidinothiophene hydrochloride can be achieved through several methods. One common synthetic route involves the condensation reaction of thiophene-2-carboximidamide with hydrochloric acid. This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

2-Amidinothiophene hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amidine group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amidine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines.

科学的研究の応用

Medicinal Chemistry Applications

2-Amidinothiophene hydrochloride serves as a scaffold for the development of novel therapeutic agents. Its derivatives have shown promising biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Antitumor Activity

Recent studies have demonstrated that substituted 2-amidinothiophenes can be effectively encapsulated in drug delivery systems to enhance their therapeutic efficacy against tumors. For instance, a study encapsulated a derivative of 2-amidinothiophene into calcium carbonate microparticles, which improved its bioavailability and reduced systemic toxicity. The results indicated significant tumor suppression in murine models, showcasing the compound's potential in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory properties of 2-amidinothiophene derivatives have been explored in various formulations. These compounds are noted for their ability to modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Drug Delivery Systems

The encapsulation of this compound in nanocarriers has been a significant focus of research. These systems aim to improve the pharmacokinetics of the drug while minimizing side effects.

Calcium Carbonate Microparticles

A notable study involved loading 2-amidinothiophene into calcium carbonate microparticles. This approach allowed for controlled release and targeted delivery to tumor sites, demonstrating a marked improvement in therapeutic outcomes compared to free drug administration .

| Study | Drug Delivery System | Outcome |

|---|---|---|

| Study on Melanoma Treatment | Calcium Carbonate Microparticles | Significant tumor suppression with minimal toxicity |

Biocidal Applications

This compound has also been investigated for its biocidal properties. Its derivatives are effective against various microorganisms, including bacteria and fungi.

Azo Dyestuffs Production

The compound is utilized as a diazo component in the production of azo dyestuffs, particularly disperse azo dyestuffs. These compounds exhibit antimicrobial properties that can be harnessed for controlling microbial growth in various applications .

| Application | Biocidal Effect |

|---|---|

| Azo Dyestuffs Production | Effective against bacteria and fungi |

Case Studies

Several case studies illustrate the diverse applications of this compound:

Encapsulation Studies

A study focused on the encapsulation of substituted 2-amidinothiophenes into drug delivery systems showed enhanced cellular uptake and prolonged release profiles, leading to improved therapeutic efficacy against melanoma tumors .

Synthesis and Biological Evaluation

Research has highlighted the synthesis of various derivatives of 2-amidinothiophene and their biological evaluations, indicating their potential as multitarget agents in drug discovery .

作用機序

The mechanism of action of 2-amidinothiophene hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

類似化合物との比較

2-Amidinothiophene hydrochloride can be compared with other thiophene derivatives such as:

Thiophene-2-carboxamide: Similar in structure but with an amide group instead of an amidine group.

Thiophene-2-carboxylic acid: Contains a carboxylic acid group, making it more acidic compared to the amidine derivative.

Thiophene-2-amine: Features an amine group, which alters its reactivity and potential applications. The uniqueness of this compound lies in its amidine group, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives.

生物活性

2-Amidinothiophene hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Synthesis of this compound

The synthesis of 2-amidinothiophene derivatives typically involves the Gewald reaction, which allows for the formation of thiophene rings. The reaction combines elemental sulfur with a β-ketoester in the presence of amines to yield substituted thiophenes. This method has been optimized to produce high yields with minimal environmental impact.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that thiophene derivatives possess significant antibacterial and antifungal properties. For instance, derivatives of 2-amidinothiophene have shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and streptomycin .

- Antitumor Activity : Recent investigations into the encapsulation of 2-amidinothiophene into calcium carbonate microparticles have revealed promising results in melanoma treatment. In murine models, intratumoral injections of these microparticles led to significant tumor suppression while exhibiting negligible toxicity to major organs .

- Analgesic Properties : Some derivatives have shown potential as analgesics, with studies indicating significant reductions in pain responses in animal models. For example, compounds similar to 2-amidinothiophene have demonstrated antinociceptive effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various 2-amidinothiophene derivatives against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 32 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Effects

In a preclinical trial involving melanoma-bearing mice, the administration of calcium carbonate-encapsulated 2-amidinothiophene resulted in a marked reduction in tumor volume (0.084 cm³ compared to 1.370 cm³ in control groups). Histological analysis revealed minimal damage to surrounding tissues, indicating a favorable safety profile for this therapeutic approach .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some derivatives act as selective inhibitors for enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : Certain compounds may modulate cannabinoid receptors, contributing to their analgesic effects.

- Cell Cycle Interference : Antitumor activity is likely linked to interference with cell cycle progression in cancer cells.

特性

IUPAC Name |

thiophene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAGJMBGNVOIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381850 | |

| Record name | Thiophene-2-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54610-70-7 | |

| Record name | Thiophene-2-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amidinothiophene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ORG 30029 enhance cardiac contractility without significantly increasing calcium transients, unlike other inotropic agents?

A1: ORG 30029 functions as a calcium sensitizer. [, ] This means it increases the sensitivity of the heart's contractile machinery (specifically the protein troponin C) to calcium, leading to enhanced contractility without requiring a large increase in intracellular calcium levels. [] This mechanism differs from agents like dobutamine, which primarily increase contractility by raising intracellular calcium concentrations. []

Q2: What were the key findings regarding the energetic effects of ORG 30029 compared to dobutamine and high perfusate calcium in the rat heart study?

A2: The study demonstrated that while all three agents increased contractility, their impact on cardiac energetics differed. ORG 30029, at lower concentrations, did not significantly affect myocardial oxygen consumption (MVO2) despite increasing systolic pressure and force-time integral. [] In contrast, both dobutamine and high perfusate calcium significantly increased MVO2 alongside increases in contractility. [] This suggests that ORG 30029 might offer a more energy-efficient way to enhance cardiac contractility.

Q3: Could ORG 30029 potentially be beneficial in treating heart failure conditions characterized by reduced contractility?

A3: While the research highlights the potential of ORG 30029 as a unique inotropic agent, further investigation is necessary. The studies primarily focus on the acute effects of the compound in isolated heart models. More research is needed to understand its long-term effects, efficacy, and safety profile in the context of heart failure. Investigating its impact on various animal models of heart failure and exploring potential benefits over existing therapies would be crucial next steps.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。